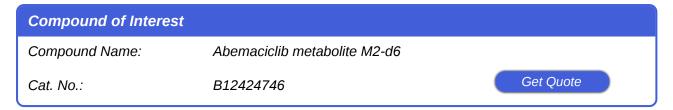


An In-depth Technical Guide to Abemaciclib M2d6: Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, properties, and a proposed synthesis pathway for Abemaciclib M2-d6, a deuterated internal standard crucial for the quantitative analysis of the active metabolite of Abemaciclib.

Chemical Structure and Properties

Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), undergoes hepatic metabolism primarily mediated by CYP3A4 to form its major active metabolite, N-desethylabemaciclib (M2).[1] Abemaciclib M2-d6 is the deuterium-labeled analogue of M2, which serves as an essential internal standard in bioanalytical studies to ensure accurate quantification.

The chemical structure of Abemaciclib M2 is presented below, followed by a table summarizing its physicochemical properties and those of its deuterated form. The deuteration in M2-d6 is typically on the piperazine ring, leading to an increased molecular weight.

Structure of Abemaciclib M2 (N-desethylabemaciclib)

Caption: Chemical structure of Abemaciclib M2.

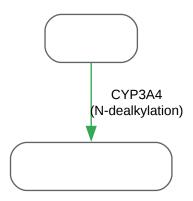
Table 1: Physicochemical Properties of Abemaciclib M2 and Abemaciclib M2-d6



Property	Abemaciclib M2	Abemaciclib M2-d8	Source
Synonyms	N- desethylabemaciclib, LSN2839567	[2H8]-N- Desethylabemaciclib	[2][3]
Molecular Formula	C25H28F2N8	C25H20D8F2N8	[3][4]
Molecular Weight	478.54 g/mol	486.60 g/mol	[3][5]
CAS Number	1231930-57-6	1231930-57-6 (unlabeled)	[3][5]
Purity	Supplied as mesylate salt (potency 74.9%)	Min. 98.00%	[3][6]
Isotopic Enrichment	N/A	Min. 98% 2H	[3]
Solubility	<1 mg/mL in vitro	Refer to Certificate of Analysis	[3][5]

Metabolic Pathway of Abemaciclib to M2

The biotransformation of Abemaciclib to its active metabolite M2 is a critical pathway in its mechanism of action. This conversion, primarily occurring in the liver, involves the N-dealkylation of the ethyl group from the piperazine moiety.



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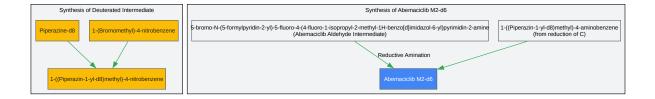
Caption: Metabolic conversion of Abemaciclib to M2.



Proposed Synthesis of Abemaciclib M2-d6

A specific, detailed experimental protocol for the synthesis of Abemaciclib M2-d6 is not readily available in published literature. However, based on the known synthetic routes for Abemaciclib and general methods for isotopic labeling, a plausible multi-step synthesis is proposed below. This pathway involves the synthesis of a deuterated intermediate which is then incorporated to form the final product.

The synthesis of Abemaciclib typically involves a Suzuki coupling followed by a Buchwald-Hartwig amination. For the synthesis of M2-d6, a deuterated piperazine derivative would be a key starting material.



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Caption: Proposed synthesis pathway for Abemaciclib M2-d6.

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthesis of Abemaciclib M2-d6. These are based on established methodologies for similar chemical transformations.

Synthesis of 1-((Piperazin-1-yl-d8)methyl)-4-nitrobenzene (Intermediate C)



- Reaction Setup: To a solution of Piperazine-d8 (1.2 equivalents) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 equivalents).
- Addition of Reagent: Slowly add a solution of 1-(bromomethyl)-4-nitrobenzene (1.0 equivalent) in acetonitrile to the reaction mixture at room temperature.
- Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
- Work-up and Purification: Filter the reaction mixture to remove the inorganic salts.
 Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Reduction of Nitro Group (Preparation of Intermediate E)

- Reaction Setup: Dissolve 1-((Piperazin-1-yl-d8)methyl)-4-nitrobenzene in a solvent like ethanol or methanol.
- Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% w/w).
- Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the aniline intermediate.

Reductive Amination to form Abemaciclib M2-d6 (Final Product F)

- Reaction Setup: In a reaction vessel, dissolve the Abemaciclib aldehyde intermediate (1.0 equivalent) and the deuterated aniline intermediate (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane.
- Addition of Reducing Agent: Add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents) to the mixture.



- Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
- Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to yield Abemaciclib M2-d6.

Conclusion

This technical guide provides comprehensive information on the structure and a proposed synthesis of Abemaciclib M2-d6. The provided data and protocols are intended to be a valuable resource for researchers and professionals involved in the development and analysis of Abemaciclib and its metabolites. The synthesis of this deuterated internal standard is crucial for accurate pharmacokinetic and metabolic studies, ultimately contributing to the safer and more effective use of Abemaciclib in cancer therapy.

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